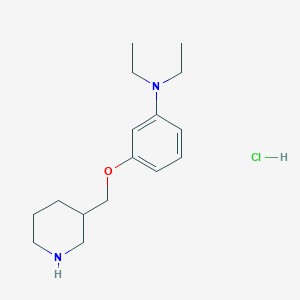

N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride

Description

N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride (CAS: 1220036-08-7) is a tertiary amine derivative featuring an aniline core substituted with a diethylamino group, a piperidinylmethoxy linker, and a hydrochloride counterion. Its molecular formula is C16H27ClN2O (MW: 298.85 g/mol) . The compound’s structure combines aromatic, ether, and piperidine moieties, making it relevant in pharmaceutical and materials research. It is typically stored at room temperature under dry conditions due to its hygroscopic nature .

Properties

IUPAC Name |

N,N-diethyl-3-(piperidin-3-ylmethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O.ClH/c1-3-18(4-2)15-8-5-9-16(11-15)19-13-14-7-6-10-17-12-14;/h5,8-9,11,14,17H,3-4,6-7,10,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRXGILMGWJVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride typically involves three key stages:

- Synthesis of N,N-Diethylaniline intermediate

- Introduction of the 3-(3-piperidinylmethoxy) substituent onto the aniline ring

- Formation of the hydrochloride salt

Each step requires specific reaction conditions and purification techniques to ensure high yield and purity.

Preparation of N,N-Diethylaniline Intermediate

N,N-Diethylaniline serves as the foundational aromatic amine for further functionalization. A highly efficient and industrially applicable method for its preparation involves the conversion of N,N-diethylaniline hydrochloride to the free base by ammonia gas treatment under anhydrous conditions.

Method Summary:

- Starting Material: N,N-Diethylaniline hydrochloride

- Reagent: Ammonia gas passed through the salt under anhydrous conditions

- Conditions: Reaction conducted at room temperature or slightly elevated temperature (5–10 °C during filtration)

- Duration: 8–10 hours of reaction time

- Outcome: Formation of free N,N-Diethylaniline with high purity (~99.5%) and yield (~75–79 g per batch in reported scale)

- Ammonium chloride precipitates during the reaction and is removed by filtration.

- The process is environmentally friendly, with no waste liquid or gas generation.

- The product is a colorless to yellow oily liquid, slightly soluble in alcohol, ether, and chloroform.

- Physicochemical parameters include a boiling point of ~215.5 °C at atmospheric pressure and a flash point of 97 °C.

| Parameter | Value |

|---|---|

| Reaction Temperature | 5–10 °C (filtration step) |

| Reaction Time | 8–10 hours |

| Purity of Product | ~99.5% |

| Yield | 75–79 g (scale-dependent) |

| Solvent Conditions | Anhydrous |

This method is documented in patent CN103012159B and is favored for industrial synthesis due to its simplicity and efficiency.

Formation of Hydrochloride Salt

The final step involves converting the free base of N,N-Diethyl-3-(3-piperidinylmethoxy)aniline into its hydrochloride salt to improve stability, solubility, and handling.

- Dissolve the free base in an appropriate solvent (e.g., ethanol or ether).

- Bubble dry hydrogen chloride gas or add hydrochloric acid solution under controlled temperature.

- Precipitation of the hydrochloride salt occurs.

- The solid is filtered, washed, and dried under vacuum.

This salt formation is standard for amine-containing pharmaceuticals and ensures the compound’s suitability for further application or formulation.

Summary Table of Preparation Steps

| Step | Process | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Preparation of N,N-Diethylaniline | Ammonia gas, anhydrous, 8–10 h, 5–10 °C | High purity, industrial scale |

| 2 | Introduction of 3-(3-piperidinylmethoxy) group | 3-piperidinylmethyl halide, base, or reductive amination with Pd/C | Ether linkage formation, mild conditions |

| 3 | Hydrochloride salt formation | HCl gas or solution, solvent (ethanol/ether) | Precipitation and isolation |

Research Findings and Considerations

- The ammonia gas method for N,N-Diethylaniline production is notable for environmental safety and operational simplicity, avoiding waste streams common in other amine syntheses.

- Reductive amination catalyzed by Pd/C with ammonium formate offers a mild, efficient route to secondary and tertiary amines, adaptable for complex substitutions such as piperidinylmethoxy groups.

- Temperature control during salt precipitation is critical to obtain pure, crystalline hydrochloride salt, typically optimized between 5–10 °C to maximize ammonium chloride removal and salt purity.

- The synthetic route must be designed to avoid quaternary ammonium salt formation, which can complicate purification.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are used.

Substitution: Nucleophiles such as halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific conditions.

Reduction Products: Reduced amine derivatives.

Substitution Products: Substituted aromatic compounds.

Scientific Research Applications

N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: It is investigated for potential therapeutic uses, such as in the development of new drugs.

Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride is similar to other compounds such as N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride and N,N-Diethyl-3-(2-piperidinylmethoxy)aniline hydrochloride. it is unique due to the position of the piperidinylmethoxy group on the aniline ring. This structural difference can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

Key Observations :

- Piperidine Position : 3-piperidinyl vs. 4-piperidinyl substitution alters steric and electronic interactions, impacting biological activity .

- Salt Form: Dihydrochloride salts (e.g., CAS 1401425-43-1) may exhibit higher solubility in aqueous media compared to mono-hydrochloride forms .

Physicochemical and Functional Properties

Biological Activity

N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride, a compound characterized by its unique molecular structure, has been the subject of various studies investigating its biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

- Chemical Name : this compound

- Molecular Formula : C16H27ClN2O

- Molecular Weight : 298.85138 g/mol

- CAS Number : 1220036-08-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to modulate neurotransmitter receptors and ion channels, which can lead to various physiological effects. Although detailed mechanisms are still under investigation, initial studies suggest that it may influence cellular signaling pathways involved in neuropharmacology and cancer treatment.

Anticancer Properties

Recent research has indicated that compounds structurally related to this compound exhibit potential anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Target Cell Line | Percent Inhibition | Mechanism of Action |

|---|---|---|---|

| IPR-69 | MDA-MB-231 | 70% at 40 µM | Induces apoptosis via MAPK pathway |

| IPR-9 | MDA-MB-231 | 65% at 30 µM | Inhibits cell migration and invasion |

Neuropharmacological Effects

This compound has also been studied for its effects on neurotransmitter systems. It is suggested that the compound may enhance synaptic transmission or modulate receptor activity in the central nervous system, making it a candidate for therapeutic applications in neurological disorders.

Case Studies and Research Findings

- In Vitro Studies : Research conducted on the effects of this compound on neuronal cell lines demonstrated significant modulation of neurotransmitter receptor activity. The compound was found to increase the binding affinity of certain neurotransmitters, suggesting a potential role in enhancing cognitive function or treating neurodegenerative diseases.

- Animal Models : In vivo studies using animal models have indicated that administration of this compound resulted in reduced tumor growth rates in xenograft models of breast cancer. The mechanism appears to involve the inhibition of angiogenesis and promotion of apoptotic pathways in tumor cells .

Q & A

Q. What in silico tools predict metabolic pathways and potential toxicity?

- Tools :

- ADMET Prediction : Use SwissADME or ProTox-II for CYP450 metabolism and hepatotoxicity profiles.

- Dereplication : Cross-reference with databases like PubChem or ChEMBL to identify structural alerts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.